![molecular formula C12H10FNO2 B1175571 2-Propenoic acid, 2-cyano-3-(3-fluorophenyl)-, ethyl ester CAS No. 19310-52-2](/img/structure/B1175571.png)
2-Propenoic acid, 2-cyano-3-(3-fluorophenyl)-, ethyl ester
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Description
Synthesis Analysis
The synthesis of ethyl esters, including derivatives similar to 2-Propenoic acid, 2-cyano-3-(3-fluorophenyl)-, ethyl ester, typically involves Knoevenagel condensation reactions and other specialized synthetic routes. For instance, ethyl-2-(p-ethoxyphenyl) propenoate, an important intermediate for synthesizing cycloprothrin, demonstrates a related synthetic pathway through Friedel-Crafts reaction and Wittig G reaction, showcasing the diversity of synthesis methods for related compounds (Weng Jianquan, 2007).
Molecular Structure Analysis
Structural analysis of compounds similar to 2-Propenoic acid, 2-cyano-3-(3-fluorophenyl)-, ethyl ester, reveals conformational differences affecting their spectral properties. For example, the polymorphs of a closely related compound displayed a significant shift in the CO vibration spectrum due to the cis—trans conformation of the cyano group to the carbonyl group, highlighting the importance of molecular conformation on the physical properties (K. Todori et al., 1994).
Chemical Reactions and Properties
Chemical reactions involving similar esters have been explored, with studies indicating the potential for diverse reactivities. Organotin esterification of related compounds has been researched, showing various biological activities and providing insight into the chemical versatility of these esters (Sadiq-ur-Rehman et al., 2005).
Physical Properties Analysis
The physical properties of compounds like 2-Propenoic acid, 2-cyano-3-(3-fluorophenyl)-, ethyl ester, are influenced by their molecular structure. For instance, conformational differences in related compounds can lead to significant shifts in their spectroscopic characteristics, affecting their physical appearance and behavior under various conditions (K. Todori et al., 1994).
Chemical Properties Analysis
The chemical properties of such esters are marked by their reactivity towards organometallic compounds, showcasing a wide range of potential chemical transformations. The organotin esterification of related acids and their subsequent characterization underline the complexity and versatility of their chemical properties (Sadiq-ur-Rehman et al., 2005).
Scientific Research Applications
Bioactive Compound Applications
- Therapeutic Applications of Caffeic Acid Phenethyl Ester (CAPE) : CAPE, derived from propolis extract, is a bioactive polyphenolic ester showing potential in inflammation and cancer treatment. Studies emphasize its molecular targets, such as nuclear factor-κB and cyclooxygenase-2, suggesting CAPE's role in modulating inflammatory pathways and cancer cell proliferation. This underscores the importance of exploring similar esters for their therapeutic potentials (G. Murtaza et al., 2014).
Anticancer Research
- Cinnamic Acid Derivatives : Research into cinnamic acid derivatives, structurally related to 2-Propenoic acid esters, highlights their significant anticancer potential. These compounds, including esters, have been studied for their synthetic antitumor properties, showcasing a historical and ongoing interest in their medicinal applications. This review calls for further exploration into such derivatives for cancer treatment, noting their underutilized potential over decades (P. De et al., 2011).
Environmental and Health Safety
- Fatty Acid Conjugates of Xenobiotics : The review on fatty acid conjugates, including ethyl esters, addresses the formation and toxicity of these compounds in the environment. It highlights the accumulation and potential toxic effects in organs due to their lipophilic nature, underscoring the need for comprehensive studies on their environmental impact and toxicity (G. Ansari et al., 1995).
Food Safety and Chemistry
- Parabens in Aquatic Environments : The study on parabens, esters of para-hydroxybenzoic acid, which include alkyl esters like methyl, ethyl, and propyl, reveals their widespread use and occurrence in water bodies. These compounds, acting as preservatives, raise concerns about their biodegradability and potential as endocrine disrupters. Despite relatively efficient removal from wastewater, their ubiquitous presence in surface waters and sediments calls for more detailed investigations into their effects on human health and ecosystems (Camille Haman et al., 2015).
properties
IUPAC Name |
ethyl (Z)-2-cyano-3-(3-fluorophenyl)prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2/c1-2-16-12(15)10(8-14)6-9-4-3-5-11(13)7-9/h3-7H,2H2,1H3/b10-6- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRAONHPSLKXRMO-POHAHGRESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC(=CC=C1)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CC(=CC=C1)F)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propenoic acid, 2-cyano-3-(3-fluorophenyl)-, ethyl ester |
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